Hesperetin 3'-O-beta-D-glucuronide
Description
Contextualization of Flavanone (B1672756) Glycosides and their Glucuronidated Metabolites in Biological Systems
Flavanone glycosides are a class of flavonoids predominantly found in citrus fruits. mdpi.com These compounds consist of a flavanone aglycone, such as hesperetin (B1673127) or naringenin, linked to a sugar moiety. researchgate.netwikipedia.org In their natural form, the bioavailability of these glycosides can be limited. mdpi.com Upon oral ingestion, flavanone glycosides undergo significant metabolism. In the gastrointestinal tract, particularly the colon, gut microbiota hydrolyze the glycosidic bonds, releasing the aglycone form. cambridge.orgmdpi.com
This aglycone is then absorbed and undergoes phase II metabolism, primarily in the intestinal epithelium and the liver. cambridge.org A key process in this metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This reaction attaches a glucuronic acid molecule to the aglycone, forming a more water-soluble glucuronide conjugate. nih.gov These glucuronidated metabolites, such as hesperetin 3'-O-beta-D-glucuronide, are the primary forms that circulate in the bloodstream and are considered to be the biologically active agents. researchgate.nettandfonline.com This metabolic conversion is crucial as it not only facilitates the distribution of these compounds throughout the body but may also modulate their biological effects. nih.gov
Significance of this compound as a Bioactive Metabolite
This compound is one of the main circulating metabolites of hesperidin (B1673128), a major flavanone found in oranges and other citrus fruits. researchgate.netnih.gov After oral intake of hesperidin, it is hydrolyzed to its aglycone, hesperetin, which is then rapidly absorbed and converted into its glucuronidated and sulfated forms. mdpi.com Along with hesperetin 7-O-beta-D-glucuronide, this compound is a predominant metabolite found in plasma. nih.govnih.gov
The biological significance of this compound lies in its potential to exert various physiological effects. While the parent compound, hesperidin, has been studied for its health benefits, it is its metabolites that are the true bioactive molecules within the body. nih.gov Research has begun to explore the specific activities of these metabolites, including their antioxidant and anti-inflammatory properties. nih.gov For instance, studies have investigated the effects of hesperetin glucuronides on endothelial function and markers of inflammation. researchgate.netnih.gov Understanding the bioactivity of this compound is therefore crucial for elucidating the mechanisms behind the health effects associated with citrus flavonoid consumption.
Research Objectives and Scope of Academic Inquiry for this compound
The primary research objective for this compound is to determine its specific biological activities and mechanisms of action. A significant area of investigation is its role in cardiovascular health. Studies have aimed to determine the effects of this metabolite on endothelial cell migration, proliferation, and the expression of molecules related to inflammation and atherosclerosis. researchgate.net
Another key research focus is its potential anti-inflammatory and antioxidant effects. nih.gov Researchers are investigating the ability of this compound to modulate inflammatory pathways and reduce oxidative stress. nih.govmdpi.com For example, some studies have examined its effect on the production of inflammatory mediators like nitric oxide and prostaglandins. nih.gov
Detailed Research Findings
Comparative Effects of Hesperetin and its Metabolites
| Compound | Biological Effect | Experimental Model | Key Findings | Citation |
|---|---|---|---|---|
| This compound | Anti-inflammatory | Human Aortic Endothelial Cells (HAECs) | Reduced the concentration of Plasminogen Activator Inhibitor-1 (PAI-1) by 17.6% at 10 μM in the presence of TNF-α. | researchgate.net |
| Hesperetin 7-O-beta-D-glucuronide | Hypotensive, Vasodilatory, Anti-inflammatory | Spontaneously Hypertensive Rats (SHRs) and Rat Aortic Endothelial Cells | Decreased blood pressure, enhanced endothelium-dependent vasodilation, and decreased inflammatory marker expression. | nih.gov |
| This compound | Negligible Effect | Spontaneously Hypertensive Rats (SHRs) and Rat Aortic Endothelial Cells | Had little to no effect on blood pressure, vasodilation, or inflammatory marker expression. | nih.gov |
| Hesperetin Metabolites (in general) | Antioxidant and Anti-inflammatory | Ex vivo rat serum and RAW264.7 macrophages | Showed higher antioxidant activity and significantly inhibited nitric oxide and prostaglandin E2 production compared to hesperidin or hesperetin. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17+,18+,19-,20+,22-/m1/s1 |
InChI Key |
PJAUEKWZQWLQSU-KCJGJNNJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Precursor Biotransformation
Natural Occurrence of Hesperetin (B1673127) 3'-O-beta-D-glucuronide Precursors in Botanical Sources
The primary precursor to Hesperetin 3'-O-beta-D-glucuronide is hesperidin (B1673128), a flavonoid glycoside predominantly found in citrus fruits. greenskybio.com The concentration of hesperidin varies depending on the type of citrus fruit, its variety, and maturity. nih.gov Oranges (Citrus sinensis) are among the richest sources, with high concentrations located in the peel. greenskybio.comresearchgate.net Other significant sources include grapefruits, lemons, tangerines, and mandarins. greenskybio.comnih.gov The peels, particularly the flavedo (the colored outer layer) and albedo (the white middle layer), contain substantially higher amounts of hesperidin compared to the juice or flesh. nih.gov
Table 1: Hesperidin Content in Various Citrus Fruits
| Citrus Fruit | Part of the Fruit | Hesperidin Concentration (mg/100g dry weight) |
|---|---|---|
| Valencia Orange | Peel | 19,000 - 21,000 acs.org |
| Navel Orange | Peel | Moderately higher than Valencia acs.org |
| Ambersweet Orange | Peel | 19,000 - 21,000 acs.org |
| Orange Juice | Juice | 20 - 60 (mg/100mL) nih.gov |
| Tangerine Juice | Juice | 8 - 46 (mg/100mL) nih.gov |
| Lemon Juice | Juice | 4 - 41 (mg/100mL) nih.gov |
| Grapefruit Juice | Juice | 2 - 17 (mg/100mL) nih.gov |
Biotransformation Pathways Leading to this compound
The formation of this compound is a multi-step process that begins in the gastrointestinal tract and is completed through Phase II metabolism.
Upon oral consumption, hesperidin is poorly absorbed in the small intestine due to its large rutinoside sugar moiety. mdpi.commdpi.com It travels largely intact to the colon, where the gut microbiota plays a crucial role in its metabolism. mdpi.comnih.gov Colonic bacteria produce enzymes, specifically α-rhamnosidases and β-glucosidases, that hydrolyze the glycosidic bond of hesperidin. mdpi.comnih.gov This enzymatic action cleaves off the rutinose sugar, releasing the aglycone form, hesperetin. nih.govnih.gov This deglycosylation step is essential for the subsequent absorption of hesperetin by the colonocytes. mdpi.commdpi.com Certain species of gut bacteria, such as Bifidobacterium pseudocatenulatum, have been identified as being capable of hydrolyzing hesperidin. nih.govresearchgate.net
Following its absorption, hesperetin undergoes extensive first-pass metabolism, primarily through Phase II conjugation reactions in the intestinal epithelium and the liver. nih.govcambridge.org The main metabolic pathways for hesperetin are glucuronidation and sulfation. nih.govtandfonline.com
Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov This process involves the transfer of a glucuronic acid moiety from uridine (B1682114) diphosphate glucuronic acid (UDPGA) to a hydroxyl group on the hesperetin molecule. Hesperetin has two primary sites for glucuronidation: the 7-hydroxyl group and the 3'-hydroxyl group. nih.gov This results in the formation of two major glucuronide conjugates: hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide. nih.gov
Several UGT isoforms are involved in the glucuronidation of hesperetin. Research has shown that UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 are the major enzymes catalyzing this reaction. nih.gov Notably, UGT1A7 has been identified as producing mainly the 3'-O-glucuronide. nih.gov The formation of hesperetin 3'-O-glucuronide is a significant metabolic step, and along with hesperetin-7-O-glucuronide, it represents one of the major hesperetin metabolites found circulating in the bloodstream after the consumption of hesperidin-rich foods. nih.govcambridge.org In addition to monoglucuronides, diglucuronide and sulfoglucuronide conjugates of hesperetin have also been identified. cambridge.orgtandfonline.com
Table 2: Major UGT Enzymes Involved in Hesperetin Glucuronidation
| UGT Isoform | Primary Product(s) |
|---|---|
| UGT1A9 | Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov |
| UGT1A1 | Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov |
| UGT1A7 | Mainly Hesperetin 3'-O-glucuronide nih.gov |
| UGT1A8 | Hesperetin 7-O-glucuronide and 3'-O-glucuronide nih.gov |
| UGT1A3 | Only Hesperetin 7-O-glucuronide nih.gov |
| UGT1A6 | Only Hesperetin 7-O-glucuronide nih.gov |
| UGT2B4 | Only Hesperetin 7-O-glucuronide nih.gov |
| UGT1A10 | Conjugates both positions nih.gov |
| UGT2B7 | Conjugates both positions nih.gov |
| UGT2B15 | Conjugates both positions nih.gov |
Metabolic Fate and Distribution in Biological Systems Preclinical Models
Absorption and Systemic Distribution of Hesperetin (B1673127) 3'-O-beta-D-glucuronide in Animal Models
The absorption of hesperetin glycosides is highly dependent on the nature of the sugar moiety attached. For instance, hesperetin-7-O-glucoside is readily hydrolyzed by brush border enzymes in the small intestine, leading to high absorption of the aglycone, hesperetin. nih.gov In contrast, hesperidin (B1673128) (hesperetin-7-O-rutinoside) shows very little hydrolysis and absorption in the small intestine. nih.gov Once absorbed, hesperetin undergoes extensive first-pass metabolism, primarily in the intestinal cells and the liver. nih.govresearchgate.net This results in the formation of various metabolites, including glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net
Following their formation, these metabolites, including Hesperetin 3'-O-beta-D-glucuronide, enter the systemic circulation. Studies in rats have shown that hesperetin conjugates are the main circulating metabolites in plasma. nih.gov A portion of the metabolites can also be effluxed back into the intestinal lumen. nih.gov For instance, after jejunal perfusion of hesperetin-7-O-glucoside in humans, hesperetin-3'-O-sulfate was a major metabolite found to be effluxed back into the perfused segment. nih.gov
Plasma and Tissue Metabolite Profiles of Hesperetin Glucuronides and Sulfates
Once in the bloodstream, hesperetin and its metabolites are distributed to various tissues. The plasma profile is dominated by conjugated forms, with this compound and hesperetin-7-O-glucuronide being major metabolites found in vivo. nih.govresearchgate.net Studies comparing plasma and serum have revealed that metabolite concentrations are generally higher in serum, although the correlation between the two matrices is high. plos.org
In addition to plasma, hesperetin metabolites have been identified in various tissues. Research using rat and human tissue samples, including small intestinal, colonic, and hepatic fractions, has confirmed the significant role of the intestine in the initial formation of hesperetin glucuronides. nih.govresearchgate.net The specific profile of metabolites can vary between different tissues and biological systems due to the differential expression of metabolizing enzymes. nih.govresearchgate.net
Table 1: Major Circulating Hesperetin Metabolites in Preclinical Models
| Metabolite | Common Location | Reference |
| This compound | Plasma | nih.govresearchgate.net |
| Hesperetin 7-O-glucuronide | Plasma | nih.govnih.gov |
| Hesperetin 3'-O-sulfate | Plasma | nih.govnih.gov |
| Hesperetin 7-O-sulfate | Plasma | nih.govresearchgate.net |
Enzymatic Modulations of this compound (e.g., UDP-glucuronosyltransferases, β-glucuronidase)
The formation of this compound is primarily catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes are a major component of Phase II metabolism and are responsible for the glucuronidation of a wide array of compounds. wikipedia.org
Specific UGT isoforms exhibit regioselectivity in the glucuronidation of hesperetin. UGT1A7 has been identified as the primary enzyme responsible for producing Hesperetin 3'-O-glucuronide. nih.govresearchgate.net Other UGTs, such as UGT1A1, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, can conjugate hesperetin at both the 3' and 7-positions. nih.govresearchgate.net Conversely, UGT1A3, UGT1A6 and UGT2B4 mainly produce hesperetin 7-O-glucuronide. nih.govresearchgate.net
The reverse reaction, the hydrolysis of glucuronides back to the aglycone, is catalyzed by β-glucuronidase. This enzyme can be found in various tissues and can be produced by the gut microbiota. This enzymatic activity can influence the local and systemic concentrations of hesperetin and its glucuronidated metabolites.
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Function | Key Isoforms for this compound | Reference |
| UDP-glucuronosyltransferases (UGTs) | Catalyzes the addition of glucuronic acid to hesperetin. | UGT1A7 (major) | nih.govresearchgate.net |
| β-glucuronidase | Catalyzes the hydrolysis of glucuronide conjugates. | Not specified | nih.gov |
Excretion Pathways and Metabolite Clearance in Animal Models
The conjugated metabolites of hesperetin, being more water-soluble than the parent compound, are more readily excreted from the body. The primary route of excretion for these metabolites is through the urine. nih.gov Following oral administration of hesperetin-7-O-glucoside, hesperetin metabolites are detected in the urine. nih.gov However, when hesperetin-7-O-rutinoside is administered, only trace amounts of metabolites are found in the urine, reflecting its poor absorption. nih.gov
The clearance of hesperetin and its metabolites from the plasma is a critical determinant of their biological effects. The process of glucuronidation significantly enhances the clearance of many drugs and xenobiotics. nih.gov While specific clearance rates for this compound in animal models are not detailed in the provided context, the general principles of Phase II metabolism suggest that its formation facilitates its efficient removal from the body.
Biological Activities and Mechanistic Investigations Preclinical and in Vitro Studies
Vascular and Endothelial System Modulation by Hesperetin (B1673127) 3'-O-beta-D-glucuronide
The vascular effects of hesperidin (B1673128) metabolites have been a subject of significant scientific inquiry. However, research indicates that the biological activities can differ substantially between isomers.
Preclinical studies investigating the direct vascular effects of the primary hesperetin glucuronide metabolites have revealed a notable distinction in their activities. In research using spontaneously hypertensive rats (SHRs), intravenous administration of hesperetin-7-O-β-d-glucuronide (HPT7G) was found to exert hypotensive and vasodilatory effects. nih.gov This isomer enhanced endothelium-dependent vasodilation in response to acetylcholine (B1216132) in isolated aortas. nih.gov In stark contrast, Hesperetin 3'-O-beta-D-glucuronide (HPT3'G) demonstrated little to no effect on blood pressure or endothelium-dependent vasodilation in the same animal models. nih.gov
The anti-inflammatory potential of hesperetin metabolites has been evaluated in vascular cells, with findings again pointing to isomer-specific activity. In rat aortic endothelial cells stimulated with hydrogen peroxide, HPT7G was shown to decrease the mRNA expression of key inflammatory and adhesion molecules, including intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1). nih.gov These molecules are crucial in the inflammatory cascade that contributes to atherosclerosis by recruiting leukocytes to the vessel wall. nih.govmdpi.com However, mirroring the results from vasodilation studies, this compound had little effect on the expression of these inflammatory markers under the same experimental conditions. nih.gov While hesperetin, the parent aglycone, has been shown to ameliorate inflammatory cytokine-mediated effects in other cell types, the direct action of the 3'-O-glucuronide metabolite on vascular inflammation appears limited based on current evidence. nih.gov
Table 1: Comparative Effects of Hesperetin Glucuronide Isomers on Vascular Endothelial Markers
| Compound | Vasodilatory Effect | ICAM-1 Expression | MCP-1 Expression | Source |
| This compound | Little to no effect | Little to no effect | Little to no effect | nih.gov |
| Hesperetin-7-O-beta-D-glucuronide | Vasodilatory | Decreased | Decreased | nih.gov |
The development of atherosclerosis is a complex process involving chronic inflammation, monocyte adhesion to the endothelium, and the subsequent formation of lipid-laden foam cells. While direct studies on this compound's role in foam cell formation are limited, research on its parent compound, hesperetin, provides relevant context. Hesperetin has been shown to inhibit foam cell formation and reduce total cholesterol levels in THP-1 macrophage-derived foam cells. nih.gov This effect is linked to the promotion of cholesterol efflux. nih.gov Furthermore, hesperetin metabolites, as a class, are suggested to contribute to improved endothelial function by decreasing monocyte adhesion. mdpi.com However, given the observed lack of significant anti-inflammatory and vasodilatory activity of the 3'-O-glucuronide isomer specifically, its contribution to these broader vasculoprotective effects may be less pronounced compared to the 7-O-glucuronide isomer. nih.gov
Metabolic Regulation and Adipogenesis
In contrast to its limited activity in the vascular system, this compound has demonstrated significant effects in the context of metabolic regulation, particularly through its interaction with the nuclear receptor PPARγ.
This compound (H3'-OG) has been identified as a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. tandfonline.comnih.govnih.gov Studies have shown that both H3'-OG and its isomer, H7-OG, can activate PPARγ, though typically at higher concentrations than full agonists. tandfonline.comtandfonline.com
A crucial finding is that the mechanism of PPARγ transactivation by hesperetin glucuronides is distinct from that of potent synthetic agonists like troglitazone, a member of the thiazolidinedione (TZD) class. nih.gov Comparative assays using PPARγ ligand-binding domain (LBD) mutants revealed different activation profiles between the hesperetin glucuronides and troglitazone. This suggests that the glucuronide metabolites bind to a different site on the PPARγ LBD, leading to a partial and mechanistically distinct form of receptor activation. nih.gov
Consistent with its role as a PPARγ agonist, this compound has been shown to promote the differentiation of preadipocytes into mature adipocytes. tandfonline.comnih.gov In studies using the 3T3-L1 preadipocyte cell line, treatment with H3'-OG at a concentration of 10 μM significantly accelerated adipocyte differentiation in the presence of a low concentration of insulin. tandfonline.comtandfonline.com This was visually confirmed by an increase in lipid accumulation within the cells, as measured by Oil Red O staining. tandfonline.com The ability of H3'-OG to drive adipogenesis underscores its activity as a metabolic modulator through the PPARγ pathway.
Table 2: Effect of this compound on Adipocyte Differentiation
| Cell Line | Compound | Concentration | Key Finding | Source |
| 3T3-L1 | This compound (H3'-OG) | 10 μM | Accelerated adipocyte differentiation and lipid accumulation | tandfonline.comnih.govtandfonline.com |
| 3T3-L1 | This compound (H3'-OG) | 250 μM | Demonstrated PPARγ agonist activity in reporter gene assays | tandfonline.comnih.gov |
Neurobiological Interactions and Central Nervous System Implications
Blood-Brain Barrier Permeability and Distribution in Animal Models
There is currently a lack of specific data from animal models detailing the permeability of the blood-brain barrier (BBB) to this compound or its distribution within the central nervous system. The ability of flavonoid metabolites to cross the BBB is complex and often depends on their specific chemical structure, with factors like glucuronidation potentially limiting passage. nih.gov While some flavonoid glucuronides have been shown to penetrate the BBB, specific transport studies on this compound are not available in the reviewed scientific literature.
Modulation of Neuronal Signaling Pathways (e.g., Akt, ERK1/2 activation, Protein Phosphatase 2A inhibition)
Research into the neurobiological effects of hesperetin and its metabolites has focused primarily on the aglycone form. Studies using primary cortical neurons have shown that hesperetin can modulate key signaling pathways involved in neuronal survival and function. nih.gov Specifically, hesperetin exposure at physiological concentrations (100-300 nM) led to significant increases in the phosphorylation of both Akt and ERK1/2. nih.gov
The underlying mechanism for this activation involves the inhibition of Protein Phosphatase 2A (PP2A). nih.gov Hesperetin was found to fit within the active site of PP2A, thereby inhibiting its phosphatase activity. By suppressing PP2A, hesperetin facilitates a sustained state of activation for signaling proteins like Akt and ERK1/2, which are crucial regulators of brain functions. nih.gov However, these studies were conducted with hesperetin, and it remains to be determined whether this compound can exert these effects directly or if it must first be de-conjugated to hesperetin within the central nervous system.
Table 2: Effects of the Aglycone Hesperetin on Neuronal Signaling Pathways
| Compound | Model System | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Hesperetin | Primary cortical neurons | Increased phosphorylation of Akt and ERK1/2. | Inhibition of Protein Phosphatase 2A (PP2A) activity. | nih.gov |
Cellular Protective Effects and Redox Modulation
Photoprotective Mechanisms Against UV-A Induced Cellular Damage in Fibroblasts
Interestingly, the glucuronide form of hesperetin appears to be the active agent in protecting skin cells from UV-A radiation. In vitro studies using human skin fibroblasts (FEK4) demonstrated that hesperetin glucuronides, formed through metabolism within the fibroblasts themselves, offer protection against UV-A-induced necrotic cell death. nih.gov In contrast, the aglycone hesperetin did not show a similar protective effect. nih.gov This finding suggests that the process of glucuronidation is essential for the photoprotective activity of hesperetin in this cellular model, highlighting a scenario where the metabolite is more biologically active than its parent compound. nih.gov
Mechanistic Exploration of Antioxidant Potential in Cellular Systems
The antioxidant and anti-inflammatory potential of this compound appears to be context-dependent and, in some systems, less potent than its other metabolite forms or its aglycone precursor. In studies involving human aortic endothelial cells, this compound had no significant effect on the secretion of pro-inflammatory cytokines IL-6 and IL-8 induced by TNF-α. researchgate.net Furthermore, in a comparative study, this compound showed little to no effect on hydrogen peroxide-induced expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) in rat aortic endothelial cells. rsc.orgnih.gov This was in stark contrast to its isomer, hesperetin-7-O-glucuronide, which demonstrated significant vasodilatory and anti-inflammatory activities. rsc.orgnih.gov These findings suggest that the position of glucuronidation is a critical determinant of the compound's antioxidant and anti-inflammatory bioactivity.
Table 3: Cellular Protective and Antioxidant Findings
| Compound | Model System | Activity | Key Finding | Reference |
|---|---|---|---|---|
| Hesperetin glucuronide | Human skin fibroblasts (FEK4) | Photoprotection | Protects against UV-A-induced necrotic cell death, whereas the aglycone hesperetin does not. | nih.gov |
| This compound | Human aortic endothelial cells | Anti-inflammatory | No effect on TNF-α-induced secretion of IL-6 and IL-8. | researchgate.net |
| This compound | Rat aortic endothelial cells | Anti-inflammatory | Little to no effect on H₂O₂-induced ICAM-1 and MCP-1 expression. | rsc.orgnih.gov |
Anti-aging and Longevity Pathways
Research into the anti-aging potential of flavonoids has identified hesperetin, a compound found in citrus fruits, as a substance of interest. researchgate.net Following consumption, hesperidin is converted into its aglycone form, hesperetin, by intestinal bacteria. nycu.edu.tw Hesperetin is then absorbed and metabolized in the body, with its glucuronidated forms, such as this compound and Hesperetin 7-O-beta-D-glucuronide, being primary circulating metabolites. nih.gov Preclinical studies have primarily administered hesperetin to investigate its effects on aging, with the understanding that its biological activity is likely carried out by both the parent compound and its metabolites circulating in the body. nih.govresearchgate.net
A key focus of research has been the effect of hesperetin on the longevity-associated gene Cisd2. The human CISD2 gene is situated in a longevity region on chromosome 4q, and its expression in mice has been shown to decrease with natural aging. nycu.edu.twnih.gov Studies have demonstrated that maintaining high levels of the Cisd2 protein can extend both the lifespan and healthspan in mice. nycu.edu.tw
Hesperetin was identified as a potent activator of Cisd2 through screening of a library of compounds from medicinal herbs. nycu.edu.twnycu.edu.tw In preclinical studies using animal models, dietary administration of hesperetin to naturally aged mice led to a significant increase in the expression of the Cisd2 protein in various tissues. nih.gov Notably, in 26.5-month-old mice (equivalent to approximately 80 human years) that had been given hesperetin since the age of 21.5 months, Cisd2 expression was elevated by about three times. nycu.edu.tw The levels of Cisd2 in the skeletal and cardiac muscles of hesperetin-treated aged mice were restored to levels comparable to those of young, 3-month-old mice. nih.gov This activation of Cisd2 by hesperetin suggests a targeted molecular mechanism for its anti-aging effects. nih.govnycu.edu.tw The anti-aging effects of hesperetin appear to be largely dependent on this Cisd2 activation. nycu.edu.twnih.gov
Table 1: Effect of Hesperetin on Longevity-Related Gene/Protein (Cisd2) in Animal Models
| Parameter | Animal Model | Key Findings | Reference |
| Cisd2 Protein Levels | Naturally aged mice (26-month-old) | Dietary hesperetin increased Cisd2 levels in aged skeletal (femoris and gastrocnemius) and cardiac muscles to levels comparable to those of young (3-month-old) mice. | nih.gov |
| Cisd2 Gene Expression | Naturally aged mice (21.5 months at start of treatment) | Hesperetin treatment increased Cisd2 performance by approximately 3 times at 26.5 months of age. | nycu.edu.tw |
| Mechanism of Action | Tissue-specific Cisd2 knockout mice | The anti-aging effects of hesperetin were shown to be primarily dependent on the presence and activation of Cisd2. | nycu.edu.twnih.gov |
The activation of Cisd2 by hesperetin translates into significant physiological benefits in natural aging models, effectively delaying the aging process and promoting longevity. nih.gov When administered orally late in the life of mice, hesperetin has been shown to extend their lifespan and improve their healthspan. nycu.edu.twnih.gov
In one study, dietary hesperetin provided to mice starting at 21 months of age significantly extended their lifespan. The median lifespan of the treated mice increased by 8.7% (2.25 months), and the maximum lifespan saw an increase of 13.9% (4.1 months). nih.gov Beyond longevity, hesperetin was found to counteract a range of age-related structural and functional declines. researchgate.netnycu.edu.tw These benefits include the amelioration of age-related metabolic decline, unfavorable changes in body composition (such as fat accumulation and muscle loss), and glucose dysregulation. nycu.edu.twnih.gov Furthermore, treatment with hesperetin helped to restore the functions of aged heart and muscle tissues and promoted the re-establishment of a more youthful gene transcription pattern in aged animals. nycu.edu.twnycu.edu.tw Studies on skin aging have also revealed that late-life treatment with hesperetin can retard skin aging and rejuvenate naturally aged skin in mice. nih.gov
Table 2: Physiological Effects of Hesperetin in Natural Aging Animal Models
| Physiological Parameter | Animal Model | Observed Effects | Reference |
| Lifespan | Naturally aged mice | Increased median lifespan by 8.7% and maximum lifespan by 13.9%. | nih.gov |
| Age-Related Decline | Naturally aged mice | Ameliorated metabolic decline, adverse body composition changes, and glucose dysregulation. | nycu.edu.twnih.gov |
| Organ Function | Naturally aged mice | Restored functions of aged heart and muscles. | nycu.edu.tw |
| Gene Expression | Naturally aged mice | A more youthful transcriptome pattern was regained after treatment. | nycu.edu.tw |
| Skin Aging | Naturally aged mice | Retarded skin aging and rejuvenated naturally aged skin. | nih.gov |
Analytical Methodologies for Hesperetin 3 O Beta D Glucuronide
Sample Preparation Techniques for Biological Matrices
The analysis of Hesperetin (B1673127) 3'-O-beta-D-glucuronide in biological matrices such as plasma, urine, and tissue homogenates often requires extensive sample preparation to remove interfering substances and concentrate the analyte of interest. Common techniques employed include enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE). rsc.org
Given that hesperetin and its metabolites are often present in conjugated forms (glucuronides and sulfates), a crucial first step is enzymatic hydrolysis. nih.govnih.govbohrium.com This is typically achieved by incubating the biological sample with β-glucuronidase and sulfatase enzymes. nih.govnih.govbohrium.com This process cleaves the glucuronide and sulfate (B86663) moieties, liberating the aglycone form (hesperetin), which can then be more readily extracted and analyzed.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of hesperetin and its metabolites from biological fluids. nih.govnih.govbohrium.com C18 or mixed-mode cartridges, which possess both reversed-phase and anion-exchange properties, are commonly utilized. nih.govnih.govbohrium.comresearchgate.net The use of 96-well plates with mixed-mode cartridges has been reported for high-throughput analysis. nih.govbohrium.comresearchgate.net
Liquid-Liquid Extraction (LLE) serves as an alternative or complementary method to SPE. rsc.org This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate. rsc.org
Protein precipitation is another method used, particularly for plasma samples, to remove proteins that can interfere with chromatographic analysis.
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))
Once the sample is prepared, chromatographic techniques are employed to separate Hesperetin 3'-O-beta-D-glucuronide from other components in the mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods. sci-hub.seresearchgate.netresearchgate.net
HPLC methods often utilize reversed-phase columns, such as C8 or C18, for the separation of hesperetin and its metabolites. nih.gov For instance, a C8 reversed-phase column with a mobile phase consisting of a methanol/water/acetic acid mixture has been successfully used. nih.gov Chiral HPLC columns, like the Chiralpak IA-3, are specifically employed for the separation of hesperetin enantiomers. nih.govbohrium.comresearchgate.netsci-hub.se
UPLC offers advantages over HPLC in terms of speed, resolution, and sensitivity. UPLC systems, often equipped with columns like the Acquity UPLC HSS T3, are frequently used for the analysis of hesperetin and its glucuronides. nih.govbohrium.comresearchgate.netsci-hub.se Gradient elution with mobile phases composed of acidified water and acetonitrile (B52724) is a common strategy. nih.govbohrium.comresearchgate.netsci-hub.se
Spectrometric Detection and Quantification Techniques (e.g., Mass Spectrometry (MS), Triple Quadrupole Mass Spectrometry (QqQ-MS), Ultraviolet Detection (UVD))
Following chromatographic separation, various detection techniques are used for the identification and quantification of this compound.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of hesperetin metabolites. researchgate.net Electrospray ionization (ESI) is a commonly used ionization source. researchgate.netsci-hub.se The fragmentation pattern of the molecular ion in MS/MS experiments provides valuable structural information. For instance, the glucuronide conjugate will fragment to yield the aglycone and a D-glucuronic acid moiety. researchgate.net
Triple Quadrupole Mass Spectrometry (QqQ-MS) is the gold standard for quantitative analysis due to its high selectivity and sensitivity. researchgate.netsci-hub.se It operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.netsci-hub.se This technique allows for very low limits of quantification, often in the nanogram per milliliter range. researchgate.net
Ultraviolet Detection (UVD) is a more conventional and widely available detection method. nih.gov Hesperidin (B1673128) and its derivatives exhibit UV absorbance, typically measured around 285 nm. rsc.orgresearchgate.net While not as sensitive or selective as MS, HPLC-UV methods have been developed and validated for the simultaneous quantification of hesperidin and hesperetin. nih.gov
Table 1: Comparison of Detection Techniques
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity. |
| Triple Quadrupole MS (QqQ-MS) | A type of MS that allows for highly selective and sensitive quantification. | Gold standard for quantification, very low detection limits. | Requires specialized equipment and expertise. |
| Ultraviolet Detection (UVD) | Measures the absorbance of UV light by the analyte. | Lower cost, robust, and widely available. | Lower sensitivity and selectivity compared to MS. |
Advanced Techniques for Metabolic Tracing and Enzyme Activity Assessment (e.g., Deuterated Analogues, Nuclear Magnetic Resonance (NMR) for β-glucuronidase activity)
To gain deeper insights into the metabolic pathways and enzymatic processes involving this compound, more advanced analytical techniques are utilized.
Deuterated Analogues , such as Hesperetin-d3 3'-O-beta-D-glucuronide, serve as stable isotope-labeled internal standards in quantitative mass spectrometry-based assays. amerigoscientific.com Their use allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the degradation pathways and kinetics of glucuronides. nih.gov By monitoring changes in the NMR spectrum over time, researchers can distinguish between different degradation routes, such as acyl migration and hydrolysis. nih.gov This technique can also be used to assess the activity of enzymes like β-glucuronidase by monitoring the hydrolysis of the glucuronide conjugate. bioone.org The activity of β-glucuronidase is a subject of clinical interest as it has been implicated as a biomarker for various diseases. nih.gov
Synthetic Approaches and Structure Activity Relationship Studies
Chemical Synthesis of Hesperetin (B1673127) 3'-O-beta-D-glucuronide for Research Purposes
The chemical synthesis of Hesperetin 3'-O-beta-D-glucuronide is a crucial process for obtaining pure standards for research, enabling detailed investigations into its metabolic fate and biological effects. A key challenge in the synthesis of flavonoid glucuronides is the selective attachment of the glucuronic acid moiety to a specific hydroxyl group on the flavonoid backbone, given the presence of multiple reactive hydroxyl groups.
A common strategy involves a multi-step process of protection, glucuronidation, and deprotection. acs.org To achieve selective glucuronidation at the 3'-position of the B-ring of hesperetin, the more reactive 7-hydroxyl group on the A-ring is first protected. acs.org This is often accomplished through selective benzoylation. acs.org With the 7-OH group masked, the 3'-OH group becomes the primary site for the subsequent glucuronidation reaction. acs.org
The glucuronidation step typically employs a protected glucuronic acid donor, such as a methyl ester with acetyl or benzyl (B1604629) protecting groups on its hydroxyls, activated as a bromide (a Koenigs-Knorr type reaction). After the glycosidic bond is formed, a careful deprotection sequence is carried out to remove the protecting groups from both the flavonoid and the glucuronic acid moieties, yielding the target compound, this compound. acs.org The final product is then purified and rigorously characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity. acs.org
| Step | Description |
| Protection | Selective protection of the more reactive 7-hydroxyl group of hesperetin, often by benzoylation. acs.org |
| Glucuronidation | Reaction of the protected hesperetin with an activated and protected glucuronic acid donor to form the glycosidic linkage at the 3'-position. acs.org |
| Deprotection | Removal of all protecting groups from the flavonoid and glucuronic acid moieties to yield the final product. acs.org |
| Purification & Characterization | Purification of this compound and confirmation of its structure and purity using analytical techniques. acs.org |
Enzymatic Synthesis of Glucuronide Conjugates
Enzymatic synthesis presents an alternative and often more regioselective approach to producing glucuronide conjugates. This method utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), which are responsible for the glucuronidation of a wide array of compounds in vivo, including flavonoids.
While specific enzymatic synthesis of this compound is a subject of ongoing research, the broader field of enzymatic glucuronidation of flavonoids is well-established. nih.gov Plant-derived glucuronosyltransferases have demonstrated the ability to catalyze the transfer of glucuronic acid from a UDP-glucuronic acid donor to various acceptor molecules, including flavonoids. nih.gov These biocatalytic systems, which can be employed using either purified enzymes or whole-cell catalysis with recombinant microorganisms, offer a "greener" alternative to chemical synthesis, often proceeding under milder reaction conditions and with high specificity. nih.gov
The deglycosylation of hesperidin (B1673128) to its aglycone, hesperetin, is also achieved enzymatically, typically through the action of α-rhamnosidases and β-glucosidases found in the gut microbiota. researchgate.net This enzymatic release of hesperetin is a prerequisite for its subsequent absorption and metabolic glucuronidation in the body. researchgate.net
Structure-Activity Relationship Studies of this compound Relative to Hesperetin Aglycone and Other Conjugates
The biological activity of hesperetin and its metabolites is significantly influenced by their chemical structure, particularly the presence and position of the glucuronide moiety. Structure-activity relationship studies have revealed important differences between this compound, its aglycone hesperetin, and its positional isomer, hesperetin-7-O-glucuronide.
Research has shown that the aglycone form, hesperetin, often exhibits more potent biological activity in in vitro assays compared to its glycoside, hesperidin, and its glucuronide conjugates. nih.gov For instance, hesperetin demonstrates superior radical scavenging activity and anti-inflammatory effects in certain experimental models. nih.govmdpi.com The increased hydrophobicity of hesperetin is thought to contribute to its enhanced activity in these in vitro systems. mdpi.com
However, the in vivo relevance of these findings is complex, as hesperetin is rapidly metabolized to its glucuronide and sulfate (B86663) conjugates after absorption. mdpi.com Interestingly, the position of glucuronidation has a profound impact on the biological effects of the resulting metabolite. Studies have demonstrated that hesperetin-7-O-glucuronide exhibits hypotensive, vasodilatory, and anti-inflammatory properties, whereas this compound shows little to no activity in these specific areas. nih.gov This highlights the critical role of the free hydroxyl group at the 7-position for these particular vascular effects.
| Compound | Key Biological Activities |
| Hesperetin (Aglycone) | Potent antioxidant and anti-inflammatory activity in vitro. nih.govmdpi.com |
| This compound | Lacks significant vasodilatory or anti-inflammatory effects observed with its 7-O-isomer. nih.gov Reduces PAI-1 levels. researchgate.net Activates PPARγ. tandfonline.com |
| Hesperetin 7-O-beta-D-glucuronide | Exerts hypotensive, vasodilatory, and anti-inflammatory effects. nih.gov Activates PPARγ. tandfonline.com |
Future Directions and Research Gaps
Elucidation of Comprehensive Pharmacokinetic and Pharmacodynamic Profiles Across Diverse Preclinical Models
A fundamental gap in our understanding of Hesperetin (B1673127) 3'-O-beta-D-glucuronide lies in its complete pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While it is known to be a primary circulating metabolite of hesperidin (B1673128) in both humans and rats, detailed information on its absorption, distribution, metabolism, and excretion (ADME) across various preclinical models is lacking. nih.gov Future research should focus on comparative PK studies in different animal species to identify the most appropriate models for predicting human responses.
Furthermore, the pharmacodynamics of Hesperetin 3'-O-beta-D-glucuronide require thorough investigation. Studies have shown that its biological effects can differ significantly from its parent compound, hesperetin, and other metabolites like hesperetin-7-O-glucuronide. nih.gov For instance, while hesperetin-7-O-glucuronide has been shown to exert hypotensive and vasodilatory effects, this compound displayed minimal activity in these areas. nih.gov A deeper understanding of its dose-response relationships and the time course of its effects in various tissues is crucial.
In-depth Mechanistic Investigations of this compound Specific Biological Activities
The specific biological activities of this compound and their underlying mechanisms are largely unexplored. While the broader biological effects of hesperidin and hesperetin, such as their antioxidant and anti-inflammatory properties, are well-documented, the contribution of individual metabolites remains unclear. nih.gov Future research should aim to dissect the specific molecular targets and signaling pathways modulated by this compound.
For example, studies on hesperetin have shown its ability to influence pathways like the Nrf2/ARE/HO-1 and PI3K/AKT pathways, and to modulate inflammatory responses by affecting NLRP3 inflammasome proteins. nih.gov It is essential to investigate whether this compound shares these mechanisms or possesses unique activities. In vitro studies using relevant cell lines and in vivo studies in targeted preclinical models will be instrumental in identifying its specific biological functions.
Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Settings
Flavonoids and their metabolites rarely act in isolation in a biological system. Therefore, investigating the potential synergistic or antagonistic interactions of this compound with other bioactive compounds is a critical area for future research. This includes interactions with other hesperidin metabolites, other flavonoids, and even conventional therapeutic agents.
Preclinical studies could explore combinations of this compound with compounds like apigenin (B1666066) or nobiletin, which have shown synergistic effects with hesperetin in some contexts. researchgate.net Understanding these interactions could lead to the development of more effective combination therapies for various conditions.
Development of Novel Analytical Tools for In Situ Quantification and Real-time Monitoring
Advancements in analytical techniques are paramount for furthering our understanding of this compound. Current methods for quantifying hesperetin and its metabolites in biological matrices often involve enzymatic hydrolysis to measure the total aglycone, which does not provide information on the specific concentrations of individual glucuronides. nih.govnih.gov
There is a pressing need for the development of sensitive and specific analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, for the direct quantification of this compound in biological samples. nih.govtmu.edu.tw Furthermore, the development of novel tools for in situ quantification and real-time monitoring within tissues would provide invaluable insights into its localized concentrations and dynamics at the site of action.
Role of this compound in Specific Physiological and Pathological Conditions in Animal Models
To translate basic research findings into potential therapeutic applications, it is crucial to investigate the role of this compound in specific physiological and pathological conditions using relevant animal models. While hesperidin and hesperetin have been studied in models of cardiovascular disease, neurodegenerative diseases, and cancer, the specific contribution of this compound is yet to be determined. nih.govnih.gov
Future studies should utilize animal models of hypertension, endothelial dysfunction, neuroinflammation, and various cancers to assess the therapeutic potential of this compound. For instance, studies in spontaneously hypertensive rats have already begun to differentiate the effects of different hesperetin glucuronides. nih.gov Expanding these investigations to other disease models will be a critical step forward.
Q & A
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Methodological Answer : Key parameters include plasma half-life (t₁/₂), area under the curve (AUC), and volume of distribution (Vd). Intravenous studies in rabbits (e.g., 20 mg/kg dose) establish baseline pharmacokinetics. Urinary excretion profiles (0–24 hours) quantify renal clearance. Non-compartmental analysis (NCA) using software like Phoenix WinNonlin models absorption and elimination kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
